2-Methyl-2-(oxolan-3-yl)propanal
Description
2-Methyl-2-(oxolan-3-yl)propanal is an aldehyde derivative featuring a branched alkyl chain substituted with an oxolane (tetrahydrofuran) ring at the 3-position. Its molecular formula is C₈H₁₄O₂, combining the reactivity of an aldehyde group with the steric and electronic effects of the oxolane moiety.
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-methyl-2-(oxolan-3-yl)propanal |
InChI |
InChI=1S/C8H14O2/c1-8(2,6-9)7-3-4-10-5-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
FFZAXQXPYLCKOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)C1CCOC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-(oxolan-3-yl)propanal can be synthesized through several methods. One common method involves the reaction of 2-methylpropanal with oxirane (ethylene oxide) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts such as Lewis acids or transition metal complexes are commonly used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(oxolan-3-yl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: 2-Methyl-2-(oxolan-3-yl)propanoic acid.
Reduction: 2-Methyl-2-(oxolan-3-yl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-(oxolan-3-yl)propanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(oxolan-3-yl)propanal involves its interaction with various molecular targets and pathways. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity allows it to modify the activity of these biomolecules, leading to changes in cellular processes and metabolic pathways.
Comparison with Similar Compounds
Aldicarb (Propanal, 2-methyl-2-(methylthio)-, O-[(methylamino)carbonyl]oxime)
Key Structural Differences :
- Aldicarb replaces the oxolane ring with a methylthio (-S-CH₃) group at the 2-position of the propanal backbone.
- It contains an oxime carbamate group (-CH=N-O-C(O)-NH-CH₃), enhancing its pesticidal activity.
Aldoxycarb (2-Methyl-2-(methylsulfonyl)propanal O-((methylamino)carbonyl)oxime)
Key Structural Differences :
- The methylthio group in aldicarb is oxidized to a methylsulfonyl (-SO₂-CH₃) group in aldoxycarb.
- Retains the oxime carbamate moiety.
Methyl 2-amino-3-(oxolan-2-yl)propanoate
Key Structural Differences :
- Features an oxolan-2-yl group and an ester/amino functional group instead of an aldehyde.
- Molecular formula: C₈H₁₅NO₃ .
Data Table: Comparative Analysis
Structural and Functional Insights
- Oxolane vs. Sulfur-containing analogs (aldicarb, aldoxycarb) exhibit higher biological activity but greater environmental persistence and toxicity .
Aldehyde Reactivity :
- The aldehyde group in this compound may undergo condensation or oxidation reactions, making it a versatile intermediate. In contrast, aldicarb/aldoxycarb derive their pesticidal action from carbamate-mediated cholinesterase inhibition .
Biological Activity
2-Methyl-2-(oxolan-3-yl)propanal is a branched aldehyde compound characterized by its unique structure, which includes a terminal carbonyl group and an oxolan (tetrahydrofuran) ring. This compound has garnered attention in biochemical research due to its potential biological activity, particularly its interactions with enzymes and metabolic pathways.
The molecular formula of this compound is , and it features a branched carbon chain that contributes to its distinct reactivity. The aldehyde functional group allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. This reactivity can lead to modifications in enzyme activity and influence various metabolic pathways. Its interactions can potentially alter cellular processes, making it a subject of interest in studies related to enzyme kinetics and metabolic regulation.
Applications in Research
This compound has several applications across different fields:
- Organic Synthesis : Used as a building block for synthesizing other organic compounds.
- Biochemistry : Investigated for its interactions with proteins and enzymes, contributing to understanding metabolic pathways.
- Pharmaceuticals : Explored as a potential intermediate in drug synthesis, particularly for compounds targeting metabolic diseases.
Biological Activity Data
Research indicates that this compound exhibits significant biological activity through various mechanisms:
Case Studies
- Enzyme Interaction Study : A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. The inhibition was quantified using enzyme assays, showing a significant decrease in activity at varying concentrations of the compound.
- Metabolic Regulation Research : Another study explored the compound's role in regulating glycolysis and gluconeogenesis pathways in vitro, suggesting potential therapeutic applications in metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
